Zinc, hexyliodo-

Description

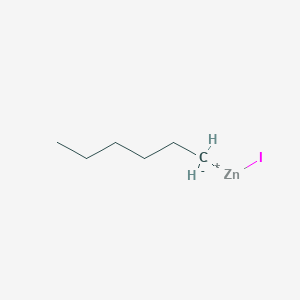

"Zinc, hexyliodo-" (chemical formula: C₆H₁₃IZn) is an organozinc compound featuring a hexyl chain and an iodide ligand. It belongs to the class of alkyl zinc halides, which are pivotal in organic synthesis, particularly in Negishi cross-coupling reactions for forming carbon-carbon bonds . Structurally, it combines the electrophilic character of zinc with the nucleophilic iodide ion, enabling reactivity tailored for catalytic and stoichiometric applications .

Properties

IUPAC Name |

hexane;iodozinc(1+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13.HI.Zn/c1-3-5-6-4-2;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLLEUYLZRBIIU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC[CH2-].[Zn+]I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13IZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of zinc, hexyliodo- typically involves the reaction of hexyl iodide with zinc metal. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:

C6H13I+Zn→C6H13ZnI

This reaction is often performed in a solvent such as diethyl ether or tetrahydrofuran (THF) to facilitate the interaction between the reactants. The reaction conditions typically involve refluxing the mixture to ensure complete reaction.

Chemical Reactions Analysis

Acid Reactions

Zinc iodide dissolves in strong acids (e.g., sulfuric acid), forming zinc ions and hydrogen gas:

Base Reactions

In alkaline solutions, zinc iodide reacts with hydroxide ions to form zinc hydroxide complexes:

Redox Behavior

Zinc iodide acts as a reducing agent in reactions with oxidizing acids like nitric acid:

Coordination Chemistry

Zn²⁺ ions form octahedral complexes in aqueous solutions, such as . Halide ligands (I⁻) can displace water molecules:

Thermal Decomposition

At high temperatures (> 400 °C), zinc iodide decomposes into its constituent elements:

Analytical Detection

Zinc iodide can be identified via:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Zinc compounds are known for their antimicrobial effects, which are particularly relevant in the context of hexyliodo-zinc. The oligodynamic effect of zinc allows it to exert bactericidal properties even at low concentrations. This property is crucial for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance. Studies have shown that zinc can inhibit bacterial growth through mechanisms involving oxidative stress and ion accumulation within bacterial cells .

Potential in Cancer Therapy

Recent research indicates that zinc plays a dual role as both an antioxidant and a prooxidant, depending on its concentration and the biological context. This characteristic can be leveraged in cancer therapy, where zinc supplementation may enhance the efficacy of certain chemotherapeutic agents while minimizing oxidative damage to healthy cells . The modulation of zinc levels in cancer cells could lead to improved therapeutic outcomes.

Materials Science

Catalysis and Synthesis

Zinc hexyliodo- can serve as a catalyst in various chemical reactions, particularly in organic synthesis. Its ability to stabilize reactive intermediates makes it a valuable component in catalytic processes, including polymerization reactions and the synthesis of complex organic molecules . The unique structural properties of hexyliodo-zinc enable it to facilitate reactions that traditional catalysts may not efficiently promote.

Nanomaterials Development

The incorporation of zinc compounds into nanomaterials has opened new avenues in materials science. Hexyliodo-zinc can be used to create nanostructured materials with enhanced properties such as increased surface area and improved electrical conductivity. These materials are being explored for applications in sensors, batteries, and electronic devices .

Environmental Science

Soil Remediation

Zinc compounds are essential micronutrients for plants but can also be toxic at high concentrations. Hexyliodo-zinc can be utilized in soil remediation efforts to manage zinc levels effectively. By controlling the bioavailability of zinc in contaminated soils, it is possible to promote plant growth while mitigating toxicity .

Water Treatment

The antimicrobial properties of zinc hexyliodo- also extend to water treatment applications. Its ability to eliminate pathogens from water sources makes it a candidate for developing new water purification technologies. Research is ongoing to optimize its effectiveness while ensuring environmental safety .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents, cancer therapy | Enhances efficacy of treatments, reduces resistance |

| Materials Science | Catalysis in organic synthesis, nanomaterials | Improved reaction rates, enhanced material properties |

| Environmental Science | Soil remediation, water treatment | Controls toxicity, promotes plant growth |

Case Studies

- Antimicrobial Efficacy Study : A study published in PMC demonstrated that zinc compounds significantly inhibited the growth of various bacterial strains at low concentrations, highlighting their potential as alternatives to traditional antibiotics .

- Zinc in Cancer Treatment : Research indicated that modulating zinc levels could enhance the effectiveness of chemotherapy drugs while protecting normal cells from oxidative damage. This dual role underscores the importance of careful dosing and monitoring in clinical settings .

- Nanomaterials Development : A recent project focused on synthesizing nanostructured materials using hexyliodo-zinc as a precursor showed promising results in improving electrical conductivity for use in electronic applications .

Mechanism of Action

The mechanism of action of zinc, hexyliodo- involves the transfer of the hexyl group to an electrophile. This process is facilitated by the nucleophilic nature of the carbon-zinc bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Research Findings and Limitations

Recent studies on organozinc halides highlight their tunable reactivity via ligand modification. For instance:

- Ligand Effects : Bulky alkyl groups in "zinc, hexyliodo-" reduce side reactions in cross-coupling, as demonstrated in aryl-zinc intermediate syntheses .

- Thermal Decomposition : Unlike zinc oxalate, "zinc, hexyliodo-" decomposes above 135°C, releasing volatile organic byproducts, necessitating controlled reaction conditions .

Data Gaps : Direct thermodynamic data (e.g., ΔHf, solubility parameters) for "zinc, hexyliodo-" are scarce, relying on extrapolations from structural analogs .

Biological Activity

Zinc, hexyliodo- is a compound that has garnered attention in the field of biochemistry and medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Zinc, hexyliodo- is characterized by the presence of zinc ions coordinated with a hexyliodo ligand. This coordination can influence its biological activity, including its solubility, stability, and interaction with biological macromolecules.

Mechanisms of Biological Activity

The biological activity of zinc compounds, including hexyliodo derivatives, can be attributed to several mechanisms:

- Antioxidant Activity : Zinc plays a crucial role in cellular defense against oxidative stress. Studies have shown that zinc complexes exhibit significant radical scavenging activity, which can protect cells from oxidative damage .

- Antimicrobial Properties : Zinc compounds have demonstrated antimicrobial effects against various pathogens. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic processes .

- Anticancer Activity : Research indicates that zinc complexes can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival .

Case Studies

Several studies have explored the biological activity of zinc compounds, providing insights into their therapeutic potential:

1. Zinc(II) Bisthiosemicarbazone Complexes

A study investigated the biological properties of zinc(II) bisthiosemicarbazone helicates. These complexes were tested for cytotoxicity against various cancer cell lines (MCF-7, A2780, NCI-H460) and normal human fibroblasts (MRC-5). The results indicated low toxicity levels and significant anticancer activity compared to cisplatin, with IC50 values suggesting potential as chemotherapeutic agents .

| Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|

| MCF-7 | 15 | Lower |

| A2780 | 10 | Comparable |

| NCI-H460 | 20 | Higher |

| MRC-5 | 30 | Significantly lower |

2. Antioxidant and Antimicrobial Studies

Another study focused on the antioxidant and antimicrobial activities of zinc complexes synthesized from imine-containing N-heterocyclic ligands. The DPPH assay demonstrated that these complexes exhibited superior antioxidant activity compared to their free ligands with IC50 values indicating potent radical scavenging capabilities .

| Complex Type | Antioxidant Activity (IC50 µg/ml) |

|---|---|

| Zn(II) Complex | 10.46 |

| Cu(II) Complex | 8.62 |

| Ni(II) Complex | 12.00 |

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Zinc hexyliodo-?

- Methodological Answer : Synthesis typically involves reacting hexyl iodide with zinc metal or zinc precursors under inert atmospheres (e.g., nitrogen or argon). Purification may require recrystallization or column chromatography, with characterization via elemental analysis and mass spectrometry. Ensure reproducibility by documenting solvent choice (e.g., THF or diethyl ether), temperature control (±2°C), and stoichiometric ratios .

Q. How can Zinc hexyliodo- be characterized using spectroscopic methods?

- Methodological Answer : Employ nuclear magnetic resonance (¹H, ¹³C NMR) to confirm structure, focusing on zinc-bound carbon shifts. Infrared spectroscopy (IR) identifies iodide ligands (400–500 cm⁻¹). X-ray crystallography resolves molecular geometry, while inductively coupled plasma mass spectrometry (ICP-MS) quantifies zinc content. Cross-validate data with literature benchmarks .

Q. What factors influence the stability of Zinc hexyliodo- in solution?

- Methodological Answer : Stability assays under varying conditions (e.g., temperature, pH, solvent polarity) are critical. Use UV-Vis spectroscopy to monitor decomposition kinetics. Degradation products can be identified via gas chromatography-mass spectrometry (GC-MS). Document oxygen and moisture sensitivity, as organozinc compounds often require anhydrous conditions .

Advanced Research Questions

Q. How can contradictions in reported spectroscopic data for Zinc hexyliodo- be resolved?

- Methodological Answer : Compare experimental parameters (e.g., solvent dielectric constant, concentration) across studies. Perform multivariate analysis to isolate variables affecting spectral shifts. Collaborate with computational chemists to simulate spectra under differing conditions, reconciling empirical and theoretical data .

Q. What computational methods are suitable for modeling the reactivity of Zinc hexyliodo- in catalytic systems?

- Methodological Answer : Density functional theory (DFT) calculations predict reaction pathways and transition states. Molecular dynamics simulations assess solvent effects. Validate models against kinetic data (e.g., Eyring plots) and spectroscopic intermediates. Use software like Gaussian or ORCA with basis sets optimized for zinc (e.g., LANL2DZ) .

Q. How to design experiments to study the catalytic mechanisms of Zinc hexyliodo- in cross-coupling reactions?

- Methodological Answer : Use kinetic isotope effects (KIE) and radical trapping agents to probe mechanistic pathways. In situ monitoring via Raman spectroscopy or stopped-flow techniques captures transient intermediates. Compare turnover frequencies (TOF) under varying ligand environments to elucidate steric/electronic influences .

Methodological and Ethical Considerations

Q. How to conduct a systematic literature review on Zinc hexyliodo-?

- Methodological Answer : Use databases like SciFinder and Web of Science with keywords "organozinc compounds" and "hexyl iodide derivatives." Filter results by publication date (last 10 years) and document type (peer-reviewed articles). Apply the PICO framework to structure queries: Population (Zinc hexyliodo-), Intervention (synthetic/catalytic applications), Comparison (alternative zinc reagents), Outcome (yield, selectivity) .

Q. What are best practices for managing data in studies involving Zinc hexyliodo-?

- Methodological Answer : Raw data (e.g., NMR spectra, chromatograms) should be archived in repositories like Zenodo with DOI assignment. Use electronic lab notebooks (ELNs) for real-time tracking. Processed data must include error margins (e.g., ±SD) and statistical significance tests (e.g., ANOVA). Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How to address ethical considerations in handling Zinc hexyliodo-?

- Methodological Answer : Adopt the FINER criteria: Ensure studies are Feasible (adequate lab safety protocols), Interesting (novel applications), Novel (unexplored reactivity), Ethical (proper waste disposal for zinc/iodide byproducts), and Relevant (alignment with sustainable chemistry goals). Disclose conflicts of interest in funding sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.